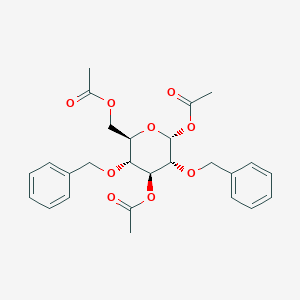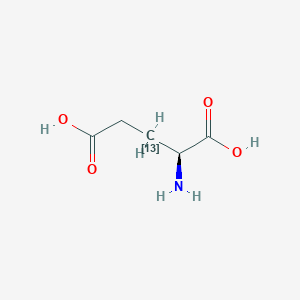![molecular formula C25H23NO6 B043725 (2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid CAS No. 120382-00-5](/img/structure/B43725.png)
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenylacetyl-L-dopa: is a synthetic derivative of L-dopa, a well-known precursor to the neurotransmitter dopamine. This compound is characterized by the presence of two phenyl groups attached to the acetyl moiety of L-dopa, which significantly alters its chemical and biological properties. L-dopa itself is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and replenish dopamine levels in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylacetyl-L-dopa typically involves the acetylation of L-dopa with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 3,4-Diphenylacetyl-L-dopa follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diphenylacetyl-L-dopa undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Diphenylacetyl-L-dopa is used as a precursor in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of phenyl group substitution on the activity of L-dopa derivatives. It serves as a model compound to investigate the interactions between neurotransmitters and their receptors .
Medicine: Its ability to cross the blood-brain barrier and interact with dopamine receptors makes it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 3,4-Diphenylacetyl-L-dopa involves its conversion to dopamine in the brain. Once administered, the compound crosses the blood-brain barrier and is decarboxylated to form dopamine. This supplemental dopamine then binds to and activates dopamine receptors, thereby alleviating symptoms of dopamine deficiency . The phenyl groups in the compound may also influence its binding affinity and selectivity for different dopamine receptor subtypes .
Vergleich Mit ähnlichen Verbindungen
L-dopa: The parent compound, widely used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylalanine: Another derivative of L-dopa with similar biological activity.
α-Methyldopa: A structural analog used as an antihypertensive agent.
Uniqueness: 3,4-Diphenylacetyl-L-dopa is unique due to the presence of two phenyl groups, which significantly alter its chemical and biological properties compared to other L-dopa derivatives. These modifications can enhance its stability, bioavailability, and receptor binding affinity, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
120382-00-5 |
|---|---|
Molekularformel |
C25H23NO6 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H23NO6/c26-20(25(29)30)13-19-11-12-21(31-23(27)15-17-7-3-1-4-8-17)22(14-19)32-24(28)16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,26H2,(H,29,30)/t20-/m0/s1 |
InChI-Schlüssel |
VTESKZKKFZZIOB-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
Synonyme |
3,4-diphenylacetyl-L-DOPA L-3,4-(dioxyphenylacetyl)phenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)

